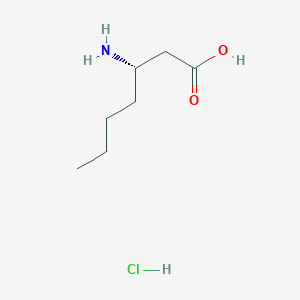

(3S)-3-Aminoheptanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3S)-3-Aminoheptanoic acid;hydrochloride” is a chemical compound with the CAS Number: 219310-08-4 . It is a white crystalline powder and its molecular weight is 181.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-aminoheptanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through different routes, highlighting its versatility and importance in research. For instance, enantiopure derivatives such as (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids have been prepared from L-aspartic and L-glutamic acids, showcasing a method for stereodivergent synthesis. This process involves diastereoselective alkylation, with the final products being utilized in further chemical synthesis and structural analysis (J. Andrés, E. Muñoz, R. Pedrosa, A. Pérez-Encabo, 2003).

Another study presented the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, starting from L-Leucine. This pathway involved several steps, including protection of amino and carboxyl groups, nucleophilic substitution, and stereoselective reduction, culminating in a compound that has potential for further research and application in peptide synthesis (Jin Yin, 2015).

Applications in Research

The applications of (3S)-3-Aminoheptanoic acid hydrochloride and its derivatives extend into various areas of research. For example, its role as a structural element in the synthesis of modified peptides has been documented. Its hydrophobic and flexible structure makes it an important linker in biologically active structures, demonstrating its utility beyond mere synthetic applications (A. Markowska, Adam R Markowski, Iwona Jarocka-Karpowicz, 2021).

Moreover, the synthesis of tianeptine sodium, a process involving 7-aminoheptanoic acid ethyl ester hydrochloride, highlights the compound's value in creating pharmaceutical intermediates under conditions suitable for industrial production. This application underscores the importance of (3S)-3-Aminoheptanoic acid hydrochloride derivatives in the development of new therapeutic agents (A. Ran, 2012).

Mécanisme D'action

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it might be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-Aminoheptanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Propriétés

IUPAC Name |

(3S)-3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2629240.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B2629242.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)